molecular formula C24H24OSi B12556436 [(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane CAS No. 144534-61-2

[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane

Cat. No.: B12556436
CAS No.: 144534-61-2
M. Wt: 356.5 g/mol
InChI Key: APKJTYCOLKNPHH-UHFFFAOYSA-N
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Description

(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl\text{Cyclopent-3-en-1-ylmethanol} + \text{Triphenylchlorosilane} \xrightarrow{\text{Base}} \text{(Cyclopent-3-en-1-yl)methoxysilane} + \text{HCl} Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase​(Cyclopent-3-en-1-yl)methoxysilane+HCl

Industrial Production Methods

Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:

    Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.

    Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.

    Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.

Uniqueness

(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety

Properties

CAS No.

144534-61-2

Molecular Formula

C24H24OSi

Molecular Weight

356.5 g/mol

IUPAC Name

cyclopent-3-en-1-ylmethoxy(triphenyl)silane

InChI

InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2

InChI Key

APKJTYCOLKNPHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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